molecular formula C26H25N3O8 B3888771 N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B3888771
M. Wt: 507.5 g/mol
InChI Key: MTAOTYOUWYTRCF-MOSHPQCFSA-N
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Description

N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with aniline derivatives under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide (DMF), or dimethylsulfoxide (DMSO), and may require catalysts like manganese (IV) oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as manganese (IV) oxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a photochemical protecting group.

    Biology: Employed in studies involving photolysis and the release of biologically active products.

    Medicine: Investigated for its potential therapeutic properties and as a pharmaceutical intermediate.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo photolysis, releasing active intermediates that can interact with cellular components. This process is often used to study cellular signaling pathways and the effects of various biochemical agents .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

Uniqueness

N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its specific structure, which includes multiple methoxy groups and a nitro group. This structure confers distinct chemical properties and reactivity, making it valuable for various scientific applications .

Properties

IUPAC Name

N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O8/c1-34-18-11-9-16(10-12-18)25(30)28-20(26(31)27-19-7-5-6-8-22(19)35-2)13-17-14-23(36-3)24(37-4)15-21(17)29(32)33/h5-15H,1-4H3,(H,27,31)(H,28,30)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAOTYOUWYTRCF-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Reactant of Route 3
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Reactant of Route 4
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

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